Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
Description
Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a piperidine-derived compound functionalized with a benzyl carbamate group and a chlorosulfonyl-ethyl side chain. The chlorosulfonyl (-SO₂Cl) group confers high reactivity, making this compound a versatile intermediate in organic synthesis, particularly for forming sulfonamides or participating in nucleophilic substitutions.
Properties
Molecular Formula |
C15H20ClNO4S |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
benzyl 2-(2-chlorosulfonylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClNO4S/c16-22(19,20)11-9-14-8-4-5-10-17(14)15(18)21-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
InChI Key |
HJVOOMLOIFWVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloride and chlorosulfonyl ethyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a chemical compound with a piperidine ring attached to a benzyl group and a chlorosulfonyl moiety. It has a molecular formula of and a molecular weight of approximately 317.79 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, due to the presence of the chlorosulfonyl group, which can participate in various chemical transformations.
Potential Applications
This compound has potential applications in pharmaceutical development, acting as a precursor for synthesizing novel therapeutic agents, particularly in targeting bacterial infections or cancer. Research suggests that compounds containing piperidine and chlorosulfonyl groups exhibit various biological activities, though further studies are needed to elucidate the specific biological activities of this compound.
Versatility as a Reagent
The chlorosulfonyl group in this compound allows for diverse chemical transformations:
- Sulfonylation Reactions The chlorosulfonyl group can be used to introduce sulfonyl groups into other molecules.
- Amidation It can react with amines to form sulfonamides.
- Esterification It can react with alcohols to form sulfonate esters.
These reactions highlight the compound's versatility as a reagent in organic synthesis. The synthesis of this compound typically involves several steps, including the introduction of the piperidine ring, protection of the amine functionality, and introduction of the chlorosulfonyl group. The synthesis process may vary depending on the specific desired properties of the final product.
Structural Features and Reactivity
The presence of the piperidine ring along with the specific positioning of substituents like the chlorosulfonyl group distinguishes this compound from similar compounds, suggesting unique reactivity and potential applications in medicinal chemistry.
Comparison with Related Compounds
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Similar piperidine structure | Different position of chlorosulfonyl group |
| Benzyl (S)-2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate | Pyrrolidine instead of piperidine | Potentially different biological activity |
| Benzyl 2-(chlorosulfonyl)ethylcarbamate | Carbamate functional group | Different reactivity due to carbamate |
| Tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | Tert-butyl substitution | May exhibit different solubility and stability |
Mechanism of Action
The mechanism of action of Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine moiety is known to bind to enzyme active sites, inhibiting their activity. This compound can interact with cholinesterase receptors, providing good binding to the catalytic site and interacting with amino acid residues such as tryptophan and phenylalanine .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Functional Group Variations
- Target Compound: Functional Groups: Benzyl carbamate, chlorosulfonyl-ethyl chain. Molecular Formula: Estimated as C₁₅H₁₈ClNO₄S (MW ≈ 343.83 g/mol). Reactivity: The chlorosulfonyl group acts as a strong electrophile, enabling sulfonamide bond formation or substitution reactions.
Analog 1 : Benzyl 4-[2-(indol-1-yl)ethyl]piperidine-1-carboxylate (64)
- Functional Groups : Benzyl carbamate, indole-ethyl chain.
- Molecular Formula : C₂₃H₂₆N₂O₂ (MW = 363.21 g/mol).
- Reactivity : The indole group participates in π-π stacking or hydrogen bonding, making it relevant to medicinal chemistry (e.g., enzyme inhibition).
- Analog 2: Benzyl 2-(chloromethyl)piperidine-1-carboxylate Functional Groups: Benzyl carbamate, chloromethyl chain. Molecular Formula: C₁₄H₁₈ClNO₂ (MW = 267.75 g/mol). Reactivity: The chloromethyl group undergoes SN2 substitutions but is less electrophilic than chlorosulfonyl.
Key Difference : The chlorosulfonyl group in the target compound enhances electrophilicity and versatility in synthetic applications compared to indole or chloromethyl analogs.
2.3. Physicochemical Properties
| Property | Target Compound | Analog 1 (64) | Analog 2 (Benzyl chloromethyl) |
|---|---|---|---|
| Molecular Weight | ~343.83 g/mol | 363.21 g/mol | 267.75 g/mol |
| Polarity | High (due to -SO₂Cl) | Moderate (indole) | Low (chloromethyl) |
| Solubility | Likely polar aprotic solvents | Moderate in organic solvents | Nonpolar solvents |
| Stability | Moisture-sensitive | Stable under inert conditions | Relatively stable |
Key Difference : The chlorosulfonyl group increases polarity and moisture sensitivity, necessitating specialized handling compared to analogs.
Biological Activity
Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a compound with notable structural features that contribute to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring linked to a benzyl group and a chlorosulfonyl moiety. Its molecular formula is with a molecular weight of approximately 317.79 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, making it suitable for various chemical transformations which can lead to different biological effects.
Antimicrobial Properties
Research indicates that compounds containing piperidine and chlorosulfonyl groups exhibit significant antimicrobial activities. For instance, studies have shown that similar piperidine derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess these properties.
Anticancer Potential
The benzoylpiperidine fragment is recognized for its role in developing anticancer agents. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For example, a related benzoylpiperidine compound exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells . Although specific data on this compound is limited, its structural similarity suggests potential for similar activity.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for predicting its biological behavior. The following table summarizes comparisons with structurally related compounds:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Similar piperidine structure | Different position of chlorosulfonyl group |
| Benzyl (S)-2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate | Pyrrolidine instead of piperidine | Potentially different biological activity |
| Benzyl 2-(chlorosulfonyl)ethylcarbamate | Carbamate functional group | Different reactivity due to carbamate |
| Tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | Tert-butyl substitution | May exhibit different solubility and stability |
This table highlights how variations in structure can influence biological activity, indicating that modifications to the piperidine ring or the position of substituents can significantly alter the compound's pharmacological profile.
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidine derivatives, providing insights into their mechanisms of action:
- Antiviral Activity : Research has identified cyclic sulfamide derivatives as having anti-norovirus activity, showcasing how structural components can lead to specific antiviral effects .
- Chemokine Receptor Antagonism : A series of benzylpiperidines demonstrated potent antagonism at CCR3 receptors, indicating their potential use in treating allergic conditions or asthma .
- Cancer Cell Inhibition : The benzoylpiperidine fragment has been linked to significant inhibition of cancer cell proliferation, particularly in breast and ovarian cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
